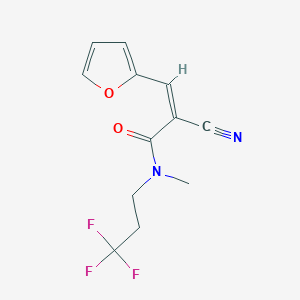
N1-(2-メチルキノリン-4-イル)-N2-(ピリジン-3-イルメチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that features a quinoline and pyridine moiety linked through an oxalamide bridge
科学的研究の応用
N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structural features.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a bioactive compound.
Materials Science: Use in the development of novel materials with specific electronic or photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 2-methylquinoline-4-carboxylic acid with pyridine-3-methylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general steps are as follows:
Formation of Acid Chloride: 2-methylquinoline-4-carboxylic acid is treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acid chloride.
Amide Formation: The acid chloride is then reacted with pyridine-3-methylamine to form the desired oxalamide.
Industrial Production Methods
While specific industrial production methods for N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The quinoline and pyridine rings can be oxidized under strong oxidative conditions.
Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of quinoline N-oxide and pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amines.
Substitution: Formation of halogenated derivatives and subsequent substituted products.
作用機序
The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N1-(2-methylquinolin-4-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide
- N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-yl)oxalamide
Uniqueness
N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of both quinoline and pyridine moieties provides a versatile platform for further functionalization and exploration in various research fields.
特性
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-9-16(14-6-2-3-7-15(14)21-12)22-18(24)17(23)20-11-13-5-4-8-19-10-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSQGKMMOOSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2439379.png)
![(E)-4-(Dimethylamino)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-enamide](/img/structure/B2439381.png)

![N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2439384.png)
![N-[(4-fluorophenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2439385.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid](/img/structure/B2439388.png)




